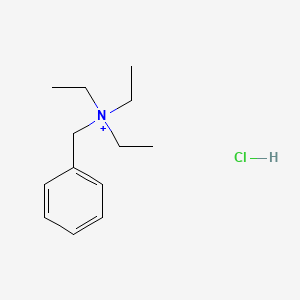
4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzylidène)amino)-5-(2-chlorophényl)-4H-1,2,4-triazole-3-thiol : est un composé chimique présentant les propriétés suivantes :
Formule linéaire : CHClNO
Numéro CAS : 881462-98-2
Masse moléculaire : 336,18 g/mol
Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique la réaction de réactifs de départ appropriés. Malheureusement, les détails spécifiques de la voie de synthèse ne sont pas facilement disponibles en raison de la quantité limitée de données analytiques . il implique probablement la condensation de précurseurs appropriés.
Production industrielle : Les méthodes de production à l’échelle industrielle de ce composé ne sont pas largement documentées. Les chercheurs le synthétisent généralement en laboratoire pour des applications spécifiques.
Analyse Des Réactions Chimiques
Réactivité :
Oxydation : Le composé peut subir des réactions d’oxydation.
Réduction : Des réactions de réduction sont possibles.
Substitution : Il peut participer à des réactions de substitution.
Réactifs : Divers agents oxydants, agents réducteurs et nucléophiles.
Conditions : Les conditions réactionnelles peuvent varier en fonction de la réaction spécifique.
Principaux produits : Les principaux produits formés à partir des réactions de ce composé dépendent du type de réaction spécifique. Des études détaillées sont nécessaires pour déterminer les produits exacts.
4. Applications de la recherche scientifique
Chimie :Synthèse organique : Les chercheurs utilisent ce composé comme un élément constitutif dans la synthèse organique.
Bioconjugaison : Il peut trouver des applications dans les réactions de bioconjugaison.
Propriétés antimicrobiennes : Des recherches sur son activité antimicrobienne sont en cours.
Essais biologiques : Les chercheurs explorent ses effets sur divers systèmes biologiques.
Pharmaceutiques : Il pourrait servir de précurseur ou d’intermédiaire dans le développement de médicaments.
Science des matériaux :
Applications De Recherche Scientifique
Chemistry::
Organic Synthesis: Researchers use this compound as a building block in organic synthesis.
Bioconjugation: It may find applications in bioconjugation reactions.
Antimicrobial Properties: Investigations into its antimicrobial activity are ongoing.
Biological Assays: Researchers explore its effects on various biological systems.
Pharmaceuticals: It could serve as a precursor or intermediate in drug development.
Materials Science:
Mécanisme D'action
Le mécanisme précis par lequel ce composé exerce ses effets reste un domaine d’étude. Les chercheurs étudient ses interactions avec les cibles moléculaires et les voies.
Comparaison Avec Des Composés Similaires
Bien que les comparaisons détaillées soient rares, le caractère unique de ce composé réside dans sa structure spécifique. Des composés similaires comprennent la N-(2-chlorobenzylidène)-4-acétylaniline (Numéro CAS : 85111-80-4) et ses dérivés apparentés .
Propriétés
Numéro CAS |
144140-00-1 |
|---|---|
Formule moléculaire |
C15H10Cl2N4S |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+ |
Clé InChI |
AHXNCPMMRKGNTM-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)
![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)
![(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12041782.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-6-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12041789.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)

![N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12041830.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
